Mofegiline Hydrochloride

Description

Structure

2D Structure

Properties

IUPAC Name |

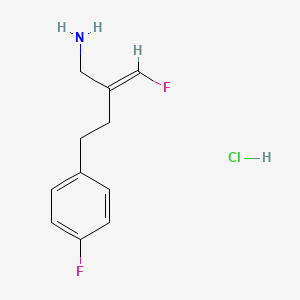

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCNNQHLIHGBIA-HCUGZAAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=CF)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120635-25-8 | |

| Record name | Mofegiline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOFEGILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mofegiline Hydrochloride: A Technical Guide to its Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mofegiline hydrochloride (also known as MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] Developed initially for the potential treatment of Parkinson's disease and Alzheimer's disease, its primary mechanism revolves around the modulation of dopamine metabolism within the central nervous system.[2] Mofegiline operates as an enzyme-activated inhibitor, forming a covalent bond with the flavin cofactor of MAO-B, leading to its irreversible inactivation.[4] Beyond its primary target, mofegiline also demonstrates significant inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), suggesting potential anti-inflammatory effects.[1][5][6] This guide provides a detailed examination of mofegiline's biochemical interactions, pharmacological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: Selective and Irreversible MAO-B Inhibition

Mofegiline's principal mechanism of action is the selective, enzyme-activated, irreversible inhibition of monoamine oxidase type B (MAO-B).[1][3] MAO-B is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[7][8]

The inhibition process is mechanism-based, meaning the enzyme itself catalyzes the conversion of mofegiline into a reactive species that then covalently binds to the enzyme.[4] Specifically, structural and mechanistic studies have shown that upon interaction with MAO-B, a covalent bond is formed between the distal allylamine carbon atom of the mofegiline metabolite and the N(5) position of the flavin adenine dinucleotide (FAD) cofactor.[4] This adduct formation results in a 1:1 molar stoichiometry and renders the enzyme permanently inactive, with no catalytic turnover observed during the inhibition process.[4]

This high selectivity for MAO-B over its isoenzyme, MAO-A, is a critical feature. While MAO-A is primarily responsible for metabolizing serotonin and norepinephrine, MAO-B preferentially metabolizes dopamine.[9] Mofegiline's selectivity minimizes the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mofegiline - Wikipedia [en.wikipedia.org]

- 3. glpbio.com [glpbio.com]

- 4. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mofegiline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]

Mofegiline Hydrochloride: A Technical Whitepaper on its Discovery, Mechanism, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline Hydrochloride (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine and other neurotransmitters. Developed in the 1980s by the Merrell-Dow Research Institute, mofegiline was investigated as a potential therapeutic agent for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[1][2] This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, and the available data from preclinical and clinical investigations. Despite promising initial findings, the clinical development of mofegiline was ultimately terminated, and it was never marketed.[1][3] This whitepaper aims to consolidate the existing scientific knowledge on mofegiline for the benefit of researchers and professionals in the field of drug discovery and development.

Discovery and History

Mofegiline, chemically known as (2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine hydrochloride, was first synthesized and characterized by scientists at the Merrell-Dow Research Institute.[1] The development of mofegiline was part of a broader effort to identify selective MAO-B inhibitors as a therapeutic strategy for Parkinson's disease. The rationale was that by selectively inhibiting MAO-B, the breakdown of dopamine in the brain could be reduced, thereby alleviating the motor symptoms of the disease. Mofegiline emerged as a promising candidate due to its high potency and selectivity for MAO-B over its isoenzyme, MAO-A.[4][5]

Mechanism of Action

Mofegiline is an enzyme-activated, irreversible inhibitor of MAO-B, often referred to as a "suicide inhibitor."[4] Its mechanism of action involves a series of steps that lead to the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme, rendering it permanently inactive.

The key steps in the inhibition of MAO-B by mofegiline are:

-

Oxidation of the Amine: Mofegiline's primary amine is oxidized by the FAD cofactor of MAO-B.

-

Formation of a Reactive Intermediate: This oxidation generates a reactive intermediate.

-

Covalent Adduct Formation: The intermediate then rapidly forms a covalent adduct with the N5 position of the FAD cofactor.[4]

This irreversible inhibition leads to a sustained increase in the levels of dopamine in the brain.

In addition to its primary activity on MAO-B, mofegiline has also been shown to be a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][6] SSAO is an enzyme involved in inflammatory processes, and its inhibition by mofegiline may have contributed to the compound's overall pharmacological profile.

Signaling Pathway Diagram

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Mofegiline

| Target Enzyme | Species | IC50 (nM) | Reference |

| MAO-B | Rat brain mitochondria | 3.6 | [6] |

| MAO-A | Rat brain mitochondria | 680 | [6] |

| SSAO/VAP-1 | Human | 20 | [7] |

| SSAO | Dog aorta | 2 | [6] |

| SSAO | Rat aorta | 5 | [6] |

| SSAO | Bovine aorta | 80 | [6] |

| SSAO | Human umbilical artery | 20 | [6] |

Table 2: Preclinical In Vivo Data for Mofegiline

| Animal Model | Parameter | Dose | Effect | Reference |

| Mice | MPTP-induced neurotoxicity | 1.25 mg/kg | Reduced decreases in striatal dopamine, DOPAC, and HVA | [7] |

| Transgenic Mice (overexpressing VAP-1) | LPS-induced inflammation | 5 mg/kg | Inhibited increases in BALF levels of TNF-α | [7] |

Experimental Protocols

In Vitro MAO Inhibition Assay (General Protocol)

A detailed, specific protocol for the original assays with Mofegiline is not available in the public domain. However, a general protocol for determining MAO inhibitory activity, based on common laboratory practices, is as follows:

-

Enzyme Preparation: Mitochondria are isolated from rat brain tissue by differential centrifugation. The mitochondrial pellet is resuspended in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Inhibitor and Substrate Preparation: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution. A range of dilutions is then prepared. A radiolabeled substrate for MAO-B (e.g., [14C]-phenylethylamine) or MAO-A (e.g., [14C]-serotonin) is used.

-

Assay Procedure:

-

Aliquots of the mitochondrial preparation are pre-incubated with varying concentrations of mofegiline or vehicle control for a specified time at 37°C.

-

The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

-

The reaction is allowed to proceed for a defined period and is then terminated, typically by the addition of an acid (e.g., HCl).

-

The radiolabeled metabolic products are extracted using an organic solvent (e.g., toluene).

-

The radioactivity in the organic phase is quantified using a liquid scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each mofegiline concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro MAO Inhibition Assay

Synthesis

Clinical Development and Discontinuation

This compound entered early-stage clinical development for Parkinson's disease and Alzheimer's disease. However, its development was terminated, and the drug was never marketed.[1][3] The specific reasons for this discontinuation are not explicitly stated in the available public-domain literature.

Information on the clinical trial program is limited. It is known that mofegiline was investigated in clinical trials, but detailed results, particularly from later-phase studies, are not widely published. The lack of comprehensive clinical data and a clear rationale for the termination of its development makes it difficult to fully assess the therapeutic potential and limitations of mofegiline.

Conclusion

This compound was a promising, potent, and selective irreversible inhibitor of MAO-B with a secondary activity against SSAO/VAP-1. Preclinical studies demonstrated its potential for the treatment of neurodegenerative diseases. However, the lack of a publicly available, detailed synthesis protocol and the absence of comprehensive clinical trial data, along with a clear reason for its development discontinuation, leave significant gaps in our understanding of this compound. This whitepaper has summarized the available technical information on mofegiline, highlighting both what is known and the areas where information is lacking, to serve as a resource for the scientific community.

References

- 1. Mofegiline - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. scbt.com [scbt.com]

- 4. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Alzheimer’s Disease Insight Report: Current Therapies, Drug Pipeline and Outlook - BioSpace [biospace.com]

Mofegiline Hydrochloride: A Technical Guide to a Selective MAO-B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mofegiline Hydrochloride (MDL 72,974A), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B). This document details its mechanism of action, quantitative inhibitory properties, relevant experimental protocols, and known signaling pathways, serving as a critical resource for professionals in neuroscience research and drug development.

Core Compound Profile

Mofegiline is an enzyme-activated, irreversible inhibitor that selectively targets MAO-B.[1][2] Its mechanism involves the formation of a covalent adduct with the N(5) position of the flavin coenzyme within the MAO-B active site.[1][2] This targeted action leads to a significant reduction in the degradation of dopamine in the central nervous system, a key strategy in the management of neurodegenerative conditions such as Parkinson's disease.[3] While investigated for Parkinson's and Alzheimer's disease, Mofegiline was never commercially marketed.[2]

Quantitative Inhibitory Data

The following tables summarize the key quantitative parameters defining the inhibitory activity and selectivity of this compound.

| In Vitro Inhibition of MAO-A and MAO-B | |

| Parameter | Value |

| MAO-B IC50 (rat brain mitochondria) | 3.6 nM[4] |

| MAO-A IC50 (rat brain mitochondria) | 680 nM[4] |

| MAO-B Apparent Ki (recombinant human) | 28 nM[2] |

| Selectivity (MAO-A IC50 / MAO-B IC50) | ~189-fold[4] |

| In Vivo Inhibition of MAO-A and MAO-B in Rats | |

| Parameter | Value |

| MAO-B ED50 (oral administration) | 0.18 mg/kg[4] |

| MAO-A ED50 (oral administration) | 8 mg/kg[4] |

| Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) | |

| Parameter | Value |

| SSAO/VAP-1 IC50 (human enzyme) | 20 nM[4] |

Mechanism of Action and Signaling Pathways

Mofegiline's primary mechanism is the selective and irreversible inhibition of MAO-B, an enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of key neurotransmitters, most notably dopamine.[5] By inhibiting MAO-B, Mofegiline increases the synaptic availability of dopamine, thereby enhancing dopaminergic signaling.

Beyond this primary effect, the neuroprotective properties of selective MAO-B inhibitors like Mofegiline are an area of active research. Studies on similar propargylamine-containing MAO-B inhibitors, such as selegiline and rasagiline, suggest mechanisms that extend beyond simple dopamine preservation. These include the induction of pro-survival anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as GDNF and BDNF.[3][6] Furthermore, there is evidence that selegiline can suppress the pro-apoptotic activity of protein disulfide isomerase (PDI), a mechanism independent of MAO-B inhibition that prevents mitochondrial outer membrane permeabilization and subsequent cell death.[7] Some selective MAO-B inhibitors may also influence dopamine transporter (DAT) function and interact with other signaling molecules like the trace amine-associated receptor 1 (TAAR1).[5][8]

The downstream consequences of enhanced dopamine availability through MAO-B inhibition involve the activation of dopamine receptor signaling cascades. Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, increased cyclic AMP (cAMP) levels, and activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which then inhibits protein phosphatase 1 (PP1).[9] Activation of D2-like receptors, conversely, is generally coupled to the inhibition of adenylyl cyclase.[9] Both D1 and D2 receptor signaling can modulate the extracellular signal-regulated kinase (ERK) pathway, a key regulator of synaptic plasticity and cell survival.[9]

Mofegiline's inhibition of MAO-B increases dopamine levels, modulating downstream signaling pathways.

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of this compound against MAO-B. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of MAO-B-catalyzed amine oxidation.[10][11][12]

Materials:

-

Recombinant human MAO-B enzyme

-

This compound (or other test inhibitors)

-

MAO-B assay buffer

-

Horseradish peroxidase (HRP)

-

Fluorometric probe (e.g., Amplex Red, GenieRed Probe)[11][12]

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~535/587 nm)[10][11]

-

Positive control inhibitor (e.g., Selegiline)[11]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of Mofegiline to be tested.

-

Reconstitute the MAO-B enzyme, HRP, and fluorometric probe in the assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well black microplate, add the desired volume of the Mofegiline dilutions to the respective wells.

-

Include wells for a positive control (e.g., Selegiline) and a no-inhibitor control (vehicle).

-

Add the diluted MAO-B enzyme solution to all wells except for the blank.

-

Incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[1][11]

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution containing the MAO-B substrate, HRP, and the fluorometric probe in the assay buffer.

-

Add the working solution to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at 37°C.[11]

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of Mofegiline.

-

Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the Mofegiline concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

In Vivo Microdialysis for Dopamine Measurement

In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of living animals following the administration of a drug like Mofegiline.

General Procedure:

-

Surgical Implantation: Anesthetize the animal model (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.

-

Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Post-Treatment Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine content using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the dopamine concentrations in the post-treatment samples as a percentage of the baseline levels and plot them over time to observe the effect of Mofegiline on extracellular dopamine.

Experimental and Drug Development Workflow

The development and validation of a selective MAO-B inhibitor like Mofegiline typically follows a structured workflow, from initial screening to in vivo efficacy studies.

A typical workflow for the development and validation of a selective MAO-B inhibitor.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological aspects of the neuroprotective effects of irreversible MAO-B inhibitors, selegiline and rasagiline, in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 11. assaygenie.com [assaygenie.com]

- 12. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Mofegiline Hydrochloride neuroprotective effects

An In-depth Technical Guide on the Neuroprotective Effects of Mofegiline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (MDL-72,974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) that was investigated for the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[1] Although it was never commercially marketed, its mechanism of action provides a strong basis for significant neuroprotective potential. This document synthesizes the available data on Mofegiline's biochemical properties and extrapolates its likely neuroprotective effects based on the well-documented activities of other selective MAO-B inhibitors like Selegiline and Rasagiline. The core neuroprotective mechanisms stemming from MAO-B inhibition include the attenuation of oxidative stress, modulation of anti-apoptotic pathways, and the potential induction of pro-survival signaling cascades. This guide provides detailed experimental protocols for assessing these effects and presents key data and signaling pathways in a structured format for technical audiences.

This compound: Mechanism of Action

Mofegiline is a mechanism-based inhibitor that acts with high selectivity on MAO-B.[2] Its primary action involves forming a covalent bond with the N(5) position of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.[2][3] This irreversible inhibition occurs with a 1:1 molar stoichiometry and happens within a single catalytic turnover, making it a highly efficient inactivator of the enzyme.[2][3] The inhibition prevents the oxidative deamination of monoamine neurotransmitters, most notably dopamine. A critical consequence of this enzymatic reaction is the production of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS).[4] By inhibiting MAO-B, Mofegiline effectively reduces the generation of this endogenous source of oxidative stress in the brain.

Enzymatic Inhibition Profile

Quantitative studies have demonstrated Mofegiline's high selectivity for MAO-B over MAO-A. The affinity for MAO-B is approximately 40-fold higher than for MAO-A, and its inhibition of MAO-A is reversible, unlike its irreversible action on MAO-B.[2]

| Parameter | Target Enzyme | Value | Reference |

| Apparent Kᵢ | Human MAO-B | 28 nM | [2][3] |

| Kᵢ | Human MAO-A | 1.1 µM | [2] |

| Inhibition Type | Human MAO-B | Irreversible | [2] |

| Inhibition Type | Human MAO-A | Competitive | [2] |

Core Neuroprotective Signaling Pathways

While direct studies on Mofegiline's neuroprotective signaling are limited, the pathways engaged by other selective MAO-B inhibitors are well-characterized and serve as a robust predictive model. These mechanisms extend beyond simply reducing oxidative stress and involve active modulation of cell survival and death pathways.

Attenuation of Oxidative Stress and Mitochondrial Protection

The primary neuroprotective effect of MAO-B inhibition is the reduction of oxidative stress. MAO-B is located on the outer mitochondrial membrane, and its activity is a significant source of H₂O₂ in dopaminergic neurons.[4][5] Excessive ROS can damage lipids, proteins, and DNA, leading to mitochondrial dysfunction and initiating apoptotic cell death.[6][7] By decreasing H₂O₂ production, Mofegiline is hypothesized to protect mitochondrial integrity, preventing the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of pro-apoptotic factors like cytochrome c.[8]

Modulation of Apoptotic Pathways

Selective MAO-B inhibitors have been shown to actively promote cell survival by modulating key proteins in the apoptotic cascade.[9] This is primarily achieved through the upregulation of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family and the potential downregulation of pro-apoptotic members like Bax.[4][9] The neuroprotective actions of Selegiline, for instance, have been directly linked to its ability to increase the expression of Bcl-2 and suppress apoptosis-related falls in mitochondrial membrane potential.[4][10] This shifts the cellular balance away from cell death and towards survival, particularly under conditions of neurotoxic or oxidative stress.

Illustrative Quantitative Data from Selective MAO-B Inhibitors

To provide context for the expected efficacy of Mofegiline, the following table summarizes quantitative data from neuroprotection studies on the related MAO-B inhibitor, Selegiline. These experiments typically involve exposing neuronal cell cultures to a neurotoxin and measuring the protective effect of the drug.

| Drug | Cell Model | Neurotoxin | Concentration | Outcome Measure | Result | Reference |

| Selegiline | Hippocampus-derived Neural Stem Cells | 125 µM H₂O₂ | 20 µM | Cell Viability (MTT) | Significantly increased vs. H₂O₂ control | [4] |

| Selegiline | Hippocampus-derived Neural Stem Cells | 125 µM H₂O₂ | 20 µM | Apoptosis/Necrosis | Significantly suppressed cell death | [4] |

| Selegiline | Hippocampus-derived Neural Stem Cells | N/A (Baseline) | 20 µM | Bcl-2 mRNA Expression | Significantly increased vs. control | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the enzymatic and neuroprotective effects of compounds like this compound.

Protocol: In Vitro MAO-B Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC₅₀) of a test compound against recombinant human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme (Supersomes™ or similar)[5]

-

Kynuramine (substrate)[5]

-

Test compound (Mofegiline) and positive control (e.g., Selegiline)[5]

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplate

-

Plate reader (fluorescence or LC-MS/MS for detection)[5]

Procedure:

-

Compound Preparation: Prepare serial dilutions of Mofegiline (e.g., 0.1 nM to 100 µM) in DMSO, then dilute further into the assay buffer.

-

Reaction Mixture: In each well of a 96-well plate, add the assay buffer, the test compound dilution, and recombinant hMAO-B enzyme.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate (Kynuramine) to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile or a strong acid).

-

Detection: Measure the product (4-hydroxyquinoline) using a fluorescent plate reader or quantify the substrate and metabolite by LC-MS/MS.[5]

-

Data Analysis: Calculate the percent inhibition for each concentration of Mofegiline relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of Mofegiline to protect neuronal cells from toxin-induced cell death. The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to model Parkinson's disease pathology.[11][12]

Materials:

-

SH-SY5Y human neuroblastoma cell line[13]

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Remove the medium and add fresh medium containing various concentrations of Mofegiline (e.g., 1 µM to 50 µM). Incubate for 24-48 hours.[4]

-

Toxin Exposure: Add the neurotoxin (e.g., 50 µM 6-OHDA) to the wells (except for the vehicle control wells) and incubate for an additional 24 hours.

-

Viability Assessment (MTT Assay):

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control group. Compare the viability of cells treated with the toxin alone to those pre-treated with Mofegiline to determine the protective effect.

Conclusion

This compound is a meticulously characterized selective, irreversible MAO-B inhibitor. While its clinical development was halted, its potent and specific mechanism of action strongly implies a neuroprotective profile consistent with, or potentially exceeding, that of other drugs in its class. The foundational mechanism for this neuroprotection is the mitigation of mitochondrial oxidative stress by reducing the catalytic production of hydrogen peroxide. Furthermore, evidence from related compounds strongly suggests that Mofegiline could actively promote neuronal survival by upregulating anti-apoptotic proteins like Bcl-2. The experimental frameworks provided herein offer robust methods for empirically validating these hypothesized effects. For drug development professionals, Mofegiline and its analogs represent a compelling area for further investigation in the ongoing search for disease-modifying therapies for neurodegenerative disorders.

References

- 1. Mofegiline - Wikipedia [en.wikipedia.org]

- 2. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and mechanistic studies of mofegiline inhibition of recombinant human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. Oxidative Stress Associated with Neuronal Apoptosis in Experimental Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and Molecular Pathways in Neurodegenerative Diseases: An Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 14. researchgate.net [researchgate.net]

Mofegiline Hydrochloride and Semicarbazide-Sensitive Amine Oxidase (SSAO): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline hydrochloride (MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) that also exhibits significant inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO).[1][2] Developed initially for the potential treatment of Parkinson's disease and Alzheimer's disease, its dual inhibitory action offers a unique pharmacological profile with implications for neuroprotection and anti-inflammatory effects.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanisms of action, pharmacokinetic profile, and its interaction with both MAO-B and SSAO. Detailed experimental protocols for assessing enzyme inhibition and a summary of quantitative data are presented to support further research and development in this area.

Introduction to this compound

Mofegiline, chemically known as (E)-2-(4-fluorophenethyl)-3-fluoroallylamine, is a primary amine that acts as an enzyme-activated, irreversible inhibitor of MAO-B.[4][5] Its high selectivity for MAO-B over MAO-A, coupled with its potent inhibition of SSAO, distinguishes it from other MAO-B inhibitors.[4][6] Although Mofegiline was investigated for neurodegenerative diseases, it was never marketed.[1] However, its unique properties continue to make it a valuable tool for research into the roles of MAO-B and SSAO in health and disease.

Mechanism of Action

Irreversible Inhibition of Monoamine Oxidase B (MAO-B)

Mofegiline acts as a mechanism-based inhibitor of MAO-B.[3] The inhibition process involves the enzyme's own catalytic machinery. The allylamine moiety of Mofegiline is oxidized by the flavin adenine dinucleotide (FAD) cofactor at the active site of MAO-B.[3] This oxidation is a requisite step for the subsequent irreversible inactivation of the enzyme.[4]

Structural and mechanistic studies have revealed that this process results in the formation of a covalent bond between the distal allylamine carbon atom of Mofegiline and the N(5) position of the flavin cofactor.[3] This covalent adduct formation renders the enzyme catalytically inactive.[3] The inhibition by Mofegiline is stoichiometric, with a 1:1 molar ratio of inhibitor to enzyme, and occurs without significant catalytic turnover.[3]

Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)

Mofegiline is also a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[4][6] SSAO is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, leading to the production of aldehydes, hydrogen peroxide, and ammonia.[7][8] Elevated SSAO activity has been implicated in pathological conditions such as diabetes and inflammation.[6][9] The inhibition of SSAO by Mofegiline is also irreversible and time-dependent.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and pharmacokinetics of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Species/Tissue Source | IC50 Value | Ki Value | Reference(s) |

| MAO-B | Rat Brain Mitochondria | 3.6 nM | - | [4][6] |

| Human (recombinant) | - | 28 nM | [4] | |

| MAO-A | Rat Brain Mitochondria | 680 nM | - | [4][6] |

| Human (recombinant) | - | 1.1 µM | [4] | |

| SSAO | Dog Aorta | 2 nM | - | [4][10] |

| Rat Aorta | 5 nM | - | [4][10] | |

| Human Umbilical Artery | 20 nM | - | [4][6][10] | |

| Bovine Aorta | 80 nM | - | [4][10] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Dose | Effect | Reference(s) |

| MAO-B Inhibition (ED50) | Rat (brain) | 0.18 mg/kg (p.o.) | 50% inhibition of MAO-B activity | [5] |

| MAO-A Inhibition (ED50) | Rat (brain) | 8 mg/kg (p.o.) | 50% inhibition of MAO-A activity | [5] |

| Neuroprotection | Mouse (MPTP model) | 1.25 mg/kg (i.p.) | Rescued MPTP-induced decreases in striatal dopamine and its metabolites | [4][6] |

| Anti-inflammatory | Mouse (LPS-induced) | 5 mg/kg | Inhibited LPS-induced increases in TNF-α in BALF of VAP-1 transgenic mice | [6] |

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference(s) |

| Time to Maximum Concentration (Tmax) | ~1 hour | [11] |

| Elimination Half-life (t1/2) | 1 - 3 hours | [1][11] |

| Absorption | Rapid | [11] |

| Elimination | Rapid | [11] |

| Metabolism | Extensively metabolized, with the formation of carbamate metabolites | [12] |

| Excretion | Primarily urinary excretion of metabolites | [12] |

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized procedure based on common methodologies for assessing MAO-B activity.

Materials:

-

Purified or recombinant MAO-B enzyme

-

This compound

-

Benzylamine (substrate for MAO-B)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer and the desired concentration of this compound.

-

Pre-incubate the enzyme with the inhibitor for a defined period at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the substrate, benzylamine.

-

Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde, the product of benzylamine oxidation.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

-

Perform control experiments without the inhibitor to determine the uninhibited enzyme activity.

-

To determine the IC50 value, test a range of this compound concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

To determine the Ki value, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate plots (e.g., Lineweaver-Burk).

In Vitro SSAO Inhibition Assay (Radiochemical Method)

This protocol is a generalized procedure for assessing SSAO activity.

Materials:

-

SSAO enzyme source (e.g., tissue homogenates from aorta or purified enzyme)

-

This compound

-

[14C]-Benzylamine (radiolabeled substrate)

-

Phosphate buffer

-

Scintillation cocktail and counter

Procedure:

-

Prepare tissue homogenates or purified enzyme solution in phosphate buffer.

-

Prepare a range of this compound concentrations.

-

In reaction tubes, combine the enzyme preparation with the different concentrations of this compound and pre-incubate.

-

Initiate the reaction by adding [14C]-benzylamine.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Stop the reaction (e.g., by adding a strong acid).

-

Extract the radioactive product (benzaldehyde) into an organic solvent (e.g., toluene).

-

Measure the radioactivity of the organic phase using a liquid scintillation counter.

-

Calculate the enzyme activity and the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Dopamine Metabolism and the Role of MAO-B

MAO-B plays a crucial role in the degradation of dopamine in the brain. Inhibition of MAO-B by Mofegiline increases the synaptic concentration of dopamine, which is the primary mechanism for its therapeutic potential in Parkinson's disease.[13]

Caption: Dopamine metabolism pathway and Mofegiline's point of intervention.

Proposed Signaling Pathway of SSAO in Inflammation

SSAO (VAP-1) is expressed on the surface of endothelial cells and is involved in the adhesion and transmigration of leukocytes to sites of inflammation. Its enzymatic activity, which produces cytotoxic aldehydes and hydrogen peroxide, is believed to contribute to this process.

Caption: Role of SSAO in the inflammatory cascade.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a target enzyme.

Caption: Workflow for determining enzyme inhibition kinetics.

Therapeutic Potential and Future Directions

The dual inhibition of MAO-B and SSAO by Mofegiline presents a compelling therapeutic strategy. By inhibiting MAO-B, Mofegiline can increase dopamine levels, offering symptomatic relief in Parkinson's disease.[13] Concurrently, its inhibition of SSAO may provide neuroprotective and anti-inflammatory benefits, potentially slowing disease progression.[6] The role of SSAO in diabetic complications also suggests that Mofegiline could be explored in the context of diabetic neuropathy and other related conditions.[6][8]

Although the clinical development of Mofegiline was discontinued, it remains an invaluable pharmacological tool for elucidating the intricate roles of MAO-B and SSAO in various physiological and pathological processes. Further research with Mofegiline and the development of new dual inhibitors could lead to novel therapeutic approaches for a range of disorders.

Conclusion

This compound is a potent, irreversible inhibitor of both MAO-B and SSAO. Its well-characterized mechanism of action and significant in vitro and in vivo activity make it a subject of continued interest in neuropharmacology and drug development. This technical guide has provided a comprehensive overview of its properties, along with practical experimental guidance and a summary of key data, to facilitate further scientific inquiry into this fascinating molecule and its enzymatic targets.

References

- 1. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 2. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Diabetes and semicarbazide-sensitive amine oxidase (SSAO) activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labs.plb.ucdavis.edu [labs.plb.ucdavis.edu]

- 8. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]

- 9. ovid.com [ovid.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 12. Inhibitory activities of semicarbazide-sensitive amine oxidase and angiotensin converting enzyme of pectin hydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification and characterization of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) from bovine lung - PMC [pmc.ncbi.nlm.nih.gov]

Mofegiline Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline Hydrochloride (MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of key neurotransmitters. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a summary of its physicochemical and pharmacological properties, a detailed description of its interaction with MAO-B, and proposed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is the hydrochloride salt of Mofegiline. Its chemical structure and identifiers are summarized below.

| Identifier | Value | Citation |

| IUPAC Name | (E)-2-(fluoromethylene)-4-(4-fluorophenyl)butan-1-amine hydrochloride | [1] |

| Synonyms | MDL 72974A, Mofegiline HCl | [2][3] |

| CAS Number | 120635-25-8 | [2] |

| Molecular Formula | C₁₁H₁₃F₂N · HCl | [2] |

| Molecular Weight | 233.7 g/mol | [2] |

| SMILES | F/C=C(CN)/CCC1=CC=C(C=C1)F.Cl | [2] |

| InChI | InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; | [2] |

Chemical Structure:

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of this compound is presented in the tables below.

Physicochemical Properties

| Property | Value | Citation |

| Appearance | Solid powder | [1] |

| Boiling Point | 322.7°C at 760 mmHg | [2] |

| Solubility | Water: 30 mg/mLDMSO: 110 mg/mL (ultrasonic) | [2][3] |

Pharmacological Properties

| Parameter | Value | Species/System | Citation |

| IC₅₀ (MAO-B) | 3.6 nM | Rat brain mitochondria | [2] |

| IC₅₀ (MAO-A) | 680 nM | Rat brain mitochondria | [2] |

| Kᵢ (MAO-B) | 28 nM | Recombinant human | [4] |

| IC₅₀ (SSAO/VAP-1) | 20 nM | Human enzyme | [2] |

| IC₅₀ (SSAO) | 2 nM | Dog aorta | [5] |

| IC₅₀ (SSAO) | 5 nM | Rat aorta | [5] |

| IC₅₀ (SSAO) | 80 nM | Bovine aorta | [5] |

| ED₅₀ (MAO-B inhibition, in vivo) | 0.18 mg/kg (p.o.) | Rat brain | [5] |

| ED₅₀ (MAO-A inhibition, in vivo) | 8 mg/kg (p.o.) | Rat brain | [5] |

| Elimination Half-life | 1–3 hours | Human | [6] |

Mechanism of Action and Signaling Pathway

Mofegiline is an enzyme-activated, irreversible inhibitor of MAO-B. The inhibitory mechanism involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme. This process occurs in a single catalytic turnover without the production of hydrogen peroxide.[7] The proposed mechanism involves the oxidation of the amine group of Mofegiline by FAD, leading to the formation of an imine intermediate. Subsequently, a nucleophilic attack from the N(5) position of the reduced flavin onto the imine, followed by the elimination of a fluoride ion, results in a stable, highly conjugated flavocyanine adduct.[7] This covalent modification permanently inactivates the enzyme.

Experimental Protocols

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is noted to be synthesized according to published procedures.[7] The purification of related allylamine compounds often involves techniques such as column chromatography or preparative HPLC.

Proposed Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Based on methods for similar amine hydrochloride compounds, a robust RP-HPLC method for the analysis of this compound can be proposed.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 3.0-4.0). A common starting point would be a 30:70 (v/v) ratio of acetonitrile to buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength of approximately 205-220 nm.

-

Column Temperature: 30-40°C.

-

Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines for parameters including linearity, precision, accuracy, specificity, and robustness.

MAO-B Inhibition Assay (Fluorometric)

This protocol is based on commercially available MAO-B inhibitor screening kits.

-

Reagent Preparation:

-

Prepare MAO-B Assay Buffer.

-

Reconstitute lyophilized MAO-B enzyme, MAO-B substrate (e.g., tyramine), developer, and a positive control inhibitor (e.g., selegiline) in the appropriate buffers as specified by the kit manufacturer.

-

Prepare a working solution of the fluorescent probe (e.g., GenieRed Probe) in DMSO.

-

Prepare serial dilutions of this compound (test inhibitor).

-

-

Assay Procedure:

-

Add the test inhibitor dilutions, positive control, and a vehicle control to the wells of a 96-well black plate.

-

Add the MAO-B enzyme solution to all wells except the blank.

-

Incubate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the MAO-B substrate solution containing the fluorescent probe and developer.

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of MAO-B. Its mechanism of action through covalent modification of the FAD cofactor is a key feature for its pharmacological activity. This technical guide provides essential information for researchers working with this compound, from its fundamental chemical properties to proposed methodologies for its analysis and evaluation. The provided data and protocols can serve as a foundation for further investigation into the therapeutic potential of this compound and related compounds.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Mofegiline (hydrochloride) - Immunomart [immunomart.org]

- 4. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. mofegiline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Mofegiline Hydrochloride: A Preclinical Overview for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline hydrochloride (MDL 72,974A) is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). While it was investigated for the treatment of both Parkinson's and Alzheimer's disease, it was never brought to market. This technical guide provides a comprehensive overview of the available preclinical data on Mofegiline and related compounds, offering insights into its potential mechanisms of action in the context of Alzheimer's disease (AD). Due to the limited specific preclinical data for Mofegiline in AD models, this guide also incorporates findings from studies on other irreversible MAO-B inhibitors, such as selegiline, to infer potential therapeutic effects and signaling pathways.

Core Data Summary

Quantitative Data for this compound

The primary quantitative data available for this compound pertains to its enzymatic inhibition properties. This information is crucial for understanding its potency and selectivity.

| Parameter | Value | Species/System | Reference |

| IC50 (MAO-B) | 3.6 nM | Not Specified | [1] |

| IC50 (MAO-A) | 680 nM | Not Specified | [1] |

| EC50 (MAO-B inhibition in vivo) | 0.18 mg/kg | Rat Brain | [1] |

| EC50 (MAO-A inhibition in vivo) | 8 mg/kg | Rat Brain | [1] |

Note: The substantial difference between the IC50 and EC50 values for MAO-A and MAO-B highlights Mofegiline's strong selectivity for MAO-B.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Human or rodent brain mitochondria, or recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine for MAO-A and benzylamine for MAO-B are common fluorometric substrates.

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) to allow for irreversible inhibition.

-

The enzymatic reaction is initiated by the addition of the specific substrate.

-

The rate of product formation is measured over time using a fluorometer.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Animal Models of Alzheimer's Disease

Objective: To assess the neuroprotective and cognitive-enhancing effects of this compound.

Animal Models:

-

Amyloid-beta (Aβ) infusion models: Intracerebroventricular (ICV) injection of Aβ oligomers to induce AD-like pathology.

-

Transgenic models: Mice or rats expressing human familial AD genes (e.g., APP/PS1, 5XFAD) that develop age-dependent Aβ plaques and cognitive deficits.

-

Scopolamine-induced amnesia model: A cholinergic deficit model to assess effects on learning and memory.

General Protocol:

-

Animal Subjects: Aged male and female mice or rats are typically used.

-

Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Treatment Duration: Can range from acute (single dose) to chronic (daily for several weeks or months).

-

Behavioral Testing: A battery of tests is used to assess cognitive function, including:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-maze or T-maze: To assess working memory.

-

Novel Object Recognition Test: To measure recognition memory.

-

-

Biochemical and Histological Analysis:

-

Brain tissue is collected for analysis of MAO-B activity, neurotransmitter levels (e.g., dopamine, serotonin), Aβ plaque load (immunohistochemistry, ELISA), and tau pathology (e.g., phosphorylated tau levels).

-

Markers of oxidative stress and neuroinflammation are also commonly assessed.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of Mofegiline is the irreversible inhibition of MAO-B. This has several downstream consequences relevant to Alzheimer's disease.

Inhibition of MAO-B and Neurotransmitter Preservation

MAO-B is responsible for the degradation of key neurotransmitters, particularly dopamine. By inhibiting MAO-B, Mofegiline increases the synaptic availability of these neurotransmitters, which can have positive effects on cognitive function.

References

Mofegiline Hydrochloride pharmacokinetics and pharmacodynamics

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mofegiline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). Developed as a second-generation enzyme-activated inhibitor, it was investigated for the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. Mofegiline's mechanism involves the irreversible inactivation of MAO-B, an enzyme crucial for the degradation of amine neurotransmitters, most notably dopamine. By inhibiting MAO-B, mofegiline increases synaptic dopamine concentrations, which is the primary strategy for its therapeutic effects in dopamine-deficient conditions. This guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, metabolism, and relevant experimental methodologies associated with this compound.

Pharmacodynamics: Mechanism of Action and In Vitro/In Vivo Activity

Mofegiline is an enzyme-activated, irreversible inhibitor that demonstrates high selectivity for MAO-B over MAO-A. It also shows potent inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).

Enzyme Inhibition and Selectivity

The inhibitory activity of mofegiline has been quantified across various in vitro and in vivo models. It functions as a competitive inhibitor of human MAO-B with an apparent K_i of 28 nM before forming an irreversible covalent adduct. In contrast, its inhibition of human MAO-A is significantly weaker and reversible.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species/Tissue | Parameter | Value | Citation |

| MAO-B | Rat Brain Mitochondria | IC₅₀ | 3.6 nM | |

| Human (recombinant) | Apparent K_i | 28 nM | ||

| MAO-A | Rat Brain Mitochondria | IC₅₀ | 680 nM | |

| Human (recombinant) | K_i | 1.1 µM | ||

| SSAO/VAP-1 | Dog Aorta | IC₅₀ | 2 nM | |

| Rat Aorta | IC₅₀ | 5 nM | ||

| Human Umbilical Artery | IC₅₀ | 20 nM | ||

| Bovine Aorta | IC₅₀ | 80 nM |

In Vivo Pharmacodynamic Effects

Oral administration of mofegiline in animal models confirms its potent and selective inhibition of brain MAO-B. In a clinical setting, a low dose of 1 mg was sufficient to produce over 90% inhibition of platelet MAO-B in healthy volunteers. This potent in vivo activity underscores its potential for therapeutic intervention at doses that maintain selectivity and minimize off-target effects.

Table 2: In Vivo Pharmacodynamic Activity of this compound

| Species | Model | Parameter | Dose | Effect | Citation |

| Rat | Normal | EC₅₀ (Brain MAO-B) | 0.18 mg/kg (p.o.) | 50% inhibition of MAO-B | |

| Rat | Normal | EC₅₀ (Brain MAO-A) | 8 mg/kg (p.o.) | 50% inhibition of MAO-A | |

| Mouse | MPTP-induced Neurotoxicity | N/A | 1.25 mg/kg (i.p.) | Rescued striatal levels of dopamine, DOPAC, and HVA | |

| Human | Healthy Volunteers | Platelet MAO-B Inhibition | 1 mg (single dose) | >90% inhibition |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies in both humans and animals reveal that mofegiline is rapidly absorbed and eliminated, and undergoes extensive metabolism.

Human Pharmacokinetics

A Phase I dose-tolerance trial in healthy male volunteers established the key pharmacokinetic parameters of mofegiline. The drug exhibits rapid absorption and a short half-life. Notably, maximal plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased disproportionately with the dose, suggesting non-linear pharmacokinetics, while oral clearance decreased.

Table 3: Human Pharmacokinetic Parameters of this compound (Single Oral Dose)

| Parameter | Value | Citation |

| Time to Cmax (Tmax) | ~1 hour | |

| Elimination Half-life (t½) | 1 - 3 hours | |

| MAO-B Activity Recovery | Returns to baseline within 14 days | |

| Dose Proportionality | Cmax and AUC increase disproportionately with dose |

Animal Pharmacokinetics and Excretion

Studies in beagle dogs using radiolabeled [¹⁴C]-Mofegiline demonstrated that the drug is extensively metabolized, with urinary excretion being the primary route of elimination for its metabolites. Very little of the administered dose is excreted as the unchanged parent drug.

Table 4: Excretion of [¹⁴C]-Mofegiline in Male Beagle Dogs (Over 96 hours)

| Route of Administration | Dose | % of Dose in Urine | % of Dose in Feces | % Unchanged Drug in Urine | Citation |

| Oral (p.o.) | 20 mg/kg | 75.5 ± 3.8% | 6.3 ± 3.4% | ~3% | |

| Intravenous (i.v.) | 5 mg/kg | 67.9 ± 0.5% | 3.9 ± 2.4% | <1% |

Metabolism

Mofegiline is subject to extensive biotransformation. In both dogs and humans, metabolism involves the formation of several unique metabolites, including carbamates. The major metabolic pathways identified include defluorination, N-carbamoylation followed by glucuronidation, and N-succinylation.

Key Identified Metabolites:

-

M1: A cyclic carbamate (major metabolite in dogs)

-

M2: An N-carbamoyl O-beta-D-glucuronide conjugate

-

M3: An N-succinyl conjugate

-

M4: A urea adduct of an unsaturated alpha, beta aldehyde

The formation of carbamate metabolites (M1 and M2) is proposed to involve an initial reversible addition of CO₂ to the primary amine group of mofegiline.

Signaling Pathways and Logical Relationships

The therapeutic action of mofegiline is a direct consequence of its interaction with MAO-B and the subsequent impact on dopaminergic neurotransmission.

Mofegiline Hydrochloride: A Technical Guide to its Inhibition of Dopamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline hydrochloride (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of dopamine metabolism. The document details the pharmacological properties of Mofegiline, presents available quantitative data on its enzymatic inhibition, and describes the preclinical and clinical context of its development. Furthermore, it provides detailed experimental protocols for key assays relevant to the study of MAO-B inhibitors and their effects on dopamine and its metabolites. Visual diagrams of the dopamine metabolism pathway, the mechanism of Mofegiline's action, and a typical experimental workflow are included to facilitate understanding.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] This neuronal loss leads to a deficiency of dopamine in the striatum, resulting in the hallmark motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability.[1] A key therapeutic strategy in the management of PD is to enhance dopaminergic neurotransmission. One approach is to inhibit the metabolic breakdown of dopamine, thereby increasing its synaptic availability.

Monoamine oxidase (MAO) is a critical enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[2] There are two main isoforms of this enzyme, MAO-A and MAO-B. In the human brain, MAO-B is the predominant form in the striatum and is primarily responsible for the metabolism of dopamine.[2] Selective inhibition of MAO-B, therefore, offers a targeted approach to increase striatal dopamine levels without affecting the metabolism of other monoamines as significantly, which is associated with the side effects of non-selective MAO inhibitors.[2]

This compound, also known as MDL 72,974A, was developed as a second-generation, selective, and irreversible inhibitor of MAO-B.[3] Its high potency and selectivity for MAO-B made it a promising candidate for the treatment of Parkinson's disease.[3] This guide will explore the technical details of this compound's interaction with MAO-B and its subsequent effects on dopamine metabolism.

Mechanism of Action

This compound acts as a mechanism-based inhibitor, or "suicide inhibitor," of MAO-B. The molecule itself is not inhibitory until it is processed by the catalytic activity of the enzyme. This interaction leads to the formation of a reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of MAO-B, resulting in irreversible inhibition.[3]

The primary consequence of MAO-B inhibition by Mofegiline is the reduction in the breakdown of dopamine in the striatum. This leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease. The metabolic pathway of dopamine and the point of intervention by Mofegiline are illustrated in the signaling pathway diagram below.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro and In Vivo Inhibition Data for this compound

| Parameter | Value | Species/System | Reference |

| IC50 (MAO-B) | 3.6 nM | In vitro | [3] |

| IC50 (MAO-A) | 680 nM | In vitro | Not explicitly stated, but selectivity is 189-fold |

| Selectivity (MAO-A/MAO-B) | 189-fold | In vitro | [3] |

| ED50 (MAO-B Inhibition) | 0.18 mg/kg (oral) | Rat | [3] |

| ED50 (Platelet MAO-B Inhibition) | 90 µg (oral) | Human | [3] |

Table 2: Representative Effects of Selective MAO-B Inhibition on Striatal Dopamine and Metabolite Levels in an MPTP-Induced Mouse Model of Parkinson's Disease

Note: Specific quantitative data for this compound's effect on dopamine and its metabolites in vivo were not available in the reviewed literature. The following data is representative of the expected effects of a selective MAO-B inhibitor in this preclinical model and is for illustrative purposes.

| Analyte | Control | MPTP-Treated | MPTP + MAO-B Inhibitor | Unit |

| Dopamine (DA) | 100 ± 10 | 35 ± 5 | 75 ± 8 | % of Control |

| DOPAC | 100 ± 12 | 40 ± 6 | 80 ± 9 | % of Control |

| HVA | 100 ± 11 | 50 ± 7 | 85 ± 10 | % of Control |

| DOPAC/DA Ratio | 1.0 | 1.14 | 1.07 | Ratio |

| HVA/DA Ratio | 1.0 | 1.43 | 1.13 | Ratio |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound and its effects on dopamine metabolism are provided below.

In Vitro MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

This compound stock solution (in DMSO)

-

MAO-B substrate (e.g., benzylamine or a fluorogenic substrate)

-

Phosphate buffer (pH 7.4)

-

Detection reagent (e.g., for spectrophotometric or fluorometric measurement)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the this compound dilutions to the appropriate wells. Include wells for a positive control (a known MAO-B inhibitor, e.g., selegiline), a negative control (vehicle only), and a blank (no enzyme).

-

Add the MAO-B substrate to all wells except the blank.

-

Initiate the reaction by adding the recombinant human MAO-B enzyme to all wells except the blank.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution or the detection reagent.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Microdialysis for the Measurement of Striatal Dopamine and Metabolites

Objective: To measure the extracellular levels of dopamine, DOPAC, and HVA in the striatum of a conscious, freely moving animal model (e.g., rat or mouse) following administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound for injection

-

HPLC-ECD system

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the striatum.

-

Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for a stabilization period (e.g., 1-2 hours) to achieve a baseline.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ECD.

HPLC-ECD Analysis of Dopamine and Metabolites

Objective: To separate and quantify dopamine, DOPAC, and HVA in brain tissue homogenates or microdialysate samples.

Materials:

-

High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and an ion-pairing agent like sodium dodecyl sulfate, with the pH adjusted to be acidic)

-

Standard solutions of dopamine, DOPAC, and HVA of known concentrations

-

Perchloric acid

-

Centrifuge

Procedure:

-

Sample Preparation (for tissue):

-

Homogenize the brain tissue (e.g., striatum) in ice-cold perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Chromatographic Separation:

-

Inject a fixed volume of the prepared sample or microdialysate into the HPLC system.

-

The mobile phase carries the sample through the C18 column, where dopamine, DOPAC, and HVA are separated based on their physicochemical properties.

-

-

Electrochemical Detection:

-

As the separated analytes elute from the column, they pass through the electrochemical detector cell.

-

A specific potential is applied to the working electrode, causing the analytes to oxidize. This generates an electrical current that is proportional to the concentration of the analyte.

-

-

Quantification:

-

Create a standard curve by injecting known concentrations of dopamine, DOPAC, and HVA standards.

-

Compare the peak areas of the analytes in the samples to the standard curve to determine their concentrations.

-

Visualizations

Signaling Pathway

Caption: Dopamine metabolism pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for assessing Mofegiline's effect on dopamine metabolism.

Clinical Development and Conclusion

This compound entered Phase II clinical trials as an adjunct therapy to L-Dopa for patients with Parkinson's disease.[3] Early results indicated that daily doses of 1 or 4 mg resulted in significant improvements in symptoms compared to standard therapy alone.[3] However, despite these promising initial findings, this compound did not proceed to market and is not a currently prescribed treatment for Parkinson's disease. The specific reasons for the discontinuation of its clinical development are not widely documented in recent literature.

References

- 1. Depletion of dopamine in Parkinson's disease and relevant therapeutic options: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDL 72,974A: a selective MAO-B inhibitor with potential for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Mofegiline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of Mofegiline Hydrochloride, a potent and selective enzyme-activated irreversible inhibitor of monoamine oxidase type B (MAO-B). The information is compiled for use by professionals in chemical and pharmaceutical research and development.

Chemical Properties and Data

This compound, also known as MDL 72,974A, is a synthetic compound with the following chemical properties:

| Property | Value |

| Chemical Name | (E)-2-(4-fluorophenethyl)-3-fluoroallylamine hydrochloride |

| Molecular Formula | C₁₁H₁₄ClF₂N |

| Molecular Weight | 233.69 g/mol |

| CAS Number | 120635-25-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following protocol is a general guideline based on established chemical principles for the synthesis of similar fluoroallylamine compounds. Researchers should adapt and optimize the conditions based on their laboratory settings and available equipment.

Experimental Protocol: Synthesis

Step 1: Synthesis of (E)-1-bromo-2-(4-fluorophenethyl)-3-fluoroprop-1-ene

-

To a solution of (4-fluorophenyl)acetaldehyde in a suitable aprotic solvent (e.g., dichloromethane), add a Wittig reagent such as (bromofluoromethyl)triphenylphosphonium bromide in the presence of a strong base (e.g., n-butyllithium) at a low temperature (-78 °C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (E)-2-(4-fluorophenethyl)-3-fluoroallylamine (Mofegiline free base)

-

Dissolve the product from Step 1 in a suitable solvent (e.g., dimethylformamide).

-

Add a source of ammonia, such as a solution of ammonia in methanol or sodium azide followed by reduction.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture and add water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Mofegiline free base.

Step 3: Formation of this compound

-

Dissolve the crude Mofegiline free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-